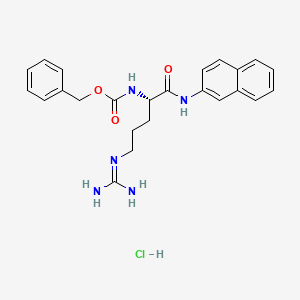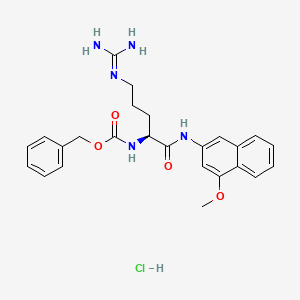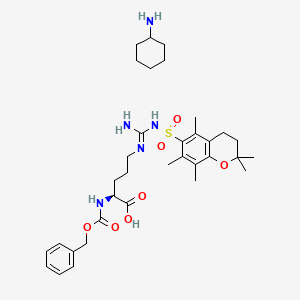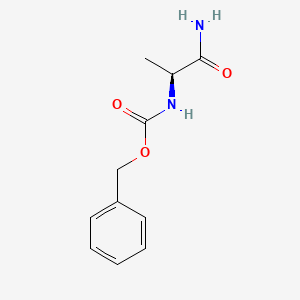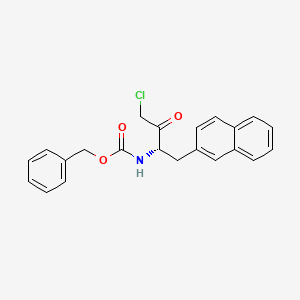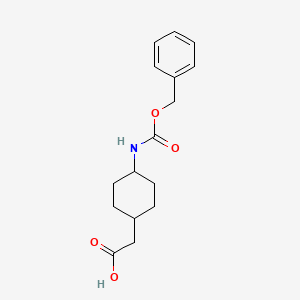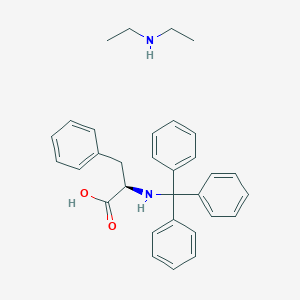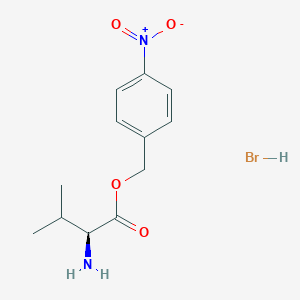
H-Val-p-nitrobenzyle ester hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Val-P-nitrobenzyl ester hydrobromide is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄·HBr and a molecular weight of 333.18 . This compound is commonly used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
H-Val-P-nitrobenzyl ester hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amino acids in peptide synthesis.
Drug Delivery Systems: Its unique chemical properties make it suitable for use in drug delivery systems.
Biological Research: It is used in various biological assays and experiments to study enzyme activity and protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-P-nitrobenzyl ester hydrobromide typically involves the esterification of valine with p-nitrobenzyl alcohol in the presence of a suitable acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of H-Val-P-nitrobenzyl ester hydrobromide may involve large-scale esterification processes with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-P-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include valine derivatives, p-nitrobenzyl alcohol, and various substituted products depending on the specific reaction conditions .
Mécanisme D'action
The mechanism of action of H-Val-P-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the active valine derivative and p-nitrobenzyl alcohol. This process can modulate various biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to H-Val-P-nitrobenzyl ester hydrobromide include:
- H-Val-P-nitrobenzyl ester hydrochloride
- H-Val-P-nitrobenzyl ester acetate
- H-Val-P-nitrobenzyl ester sulfate
Uniqueness
H-Val-P-nitrobenzyl ester hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHPSGRHDCWSGR-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

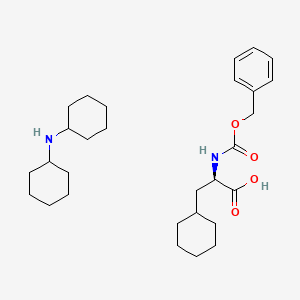
![N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B612911.png)

